![molecular formula C18H17FN2O2 B2865924 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide CAS No. 954627-08-8](/img/structure/B2865924.png)
2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Synthesis of Pyrimidine Derivatives
This compound serves as a precursor in the synthesis of pyrimidine derivatives, which are of interest due to their biological activities. A study details the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, highlighting the compound’s role in generating a library of molecules with potential medicinal properties .
Biological Activity: Indole Derivative Potential
Indole derivatives, which share a similar structural motif with our compound of interest, exhibit a wide range of biological activities. These include antiviral, anti-inflammatory, and anticancer properties. Research into indole derivatives can provide insights into the biological potential of related compounds like 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide .
Neuropharmacology: Sigma-1 Receptor Modulation
Fluorinated derivatives of this compound have been synthesized for their potential role as sigma-1 receptor modulators. The sigma-1 receptor is a protein associated with the central nervous system and is implicated in the regulation of ion channels .
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the citric acid cycle .
Biochemical Pathways
By inhibiting the SDH enzyme, the compound disrupts the citric acid cycle and the electron transport chain, two essential biochemical pathways for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The inhibition of the SDH enzyme by 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide leads to a disruption in energy production within cells . This disruption can have various molecular and cellular effects, depending on the specific cell type and metabolic context. For example, in fungi, this disruption can inhibit growth and proliferation, making the compound a potential antifungal agent .
properties
IUPAC Name |
2-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-9-5-4-8-15(16)18(23)20-11-13-10-17(22)21(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYHKYPZHYBPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.